molecular formula C19H32ClN B13754003 (+-)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride CAS No. 24652-87-7

(+-)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride

Cat. No.: B13754003
CAS No.: 24652-87-7
M. Wt: 309.9 g/mol
InChI Key: GXGATIGYIFGBGR-UHFFFAOYSA-N
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Description

(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a p-methylbenzyl group attached to a bornanamine skeleton, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-methylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of bornanamine attacks the electrophilic carbon of the p-methylbenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of functional groups.

    Substitution: New compounds with different functional groups replacing the original amine group.

Scientific Research Applications

(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    p-Methoxybenzyl (PMB) Protective Group: Similar in structure but with a methoxy group instead of a methyl group.

    Benzylamine Derivatives: Compounds with similar amine structures but different substituents on the benzyl group.

Uniqueness

(±)-endo-N-(p-Methylbenzyl)-2-bornanamine hydrochloride is unique due to its specific combination of the bornanamine skeleton and the p-methylbenzyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

24652-87-7

Molecular Formula

C19H32ClN

Molecular Weight

309.9 g/mol

IUPAC Name

methane;(4-methylphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C18H27N.CH4.ClH/c1-13-5-7-14(8-6-13)12-19-16-11-15-9-10-18(16,4)17(15,2)3;;/h5-8,15-16,19H,9-12H2,1-4H3;1H4;1H

InChI Key

GXGATIGYIFGBGR-UHFFFAOYSA-N

Canonical SMILES

C.CC1=CC=C(C=C1)C[NH2+]C2CC3CCC2(C3(C)C)C.[Cl-]

Origin of Product

United States

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